N-benzyl-6-(morpholin-4-yl)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
“N-benzyl-6-(morpholin-4-yl)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine” is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a triazine core substituted with benzyl, morpholine, and trifluoromethoxyphenyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-benzyl-6-(morpholin-4-yl)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazine Core: Starting with cyanuric chloride, the triazine core can be formed through nucleophilic substitution reactions.
Introduction of Substituents: The benzyl, morpholine, and trifluoromethoxyphenyl groups can be introduced through subsequent substitution reactions using appropriate reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
“N-benzyl-6-(morpholin-4-yl)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base or catalyst are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its unique properties in materials science and other industrial applications.
Mechanism of Action
The mechanism of action of “N-benzyl-6-(morpholin-4-yl)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Receptor Interaction: Modulating receptor activity to exert therapeutic effects.
Pathway Modulation: Affecting signaling pathways to influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine: Lacks the trifluoromethoxyphenyl group.
N-benzyl-6-(piperidin-4-yl)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine: Contains a piperidine ring instead of morpholine.
N-benzyl-6-(morpholin-4-yl)-N’-[4-(methoxy)phenyl]-1,3,5-triazine-2,4-diamine: Has a methoxy group instead of trifluoromethoxy.
Uniqueness
The presence of the trifluoromethoxy group in “N-benzyl-6-(morpholin-4-yl)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine” may impart unique electronic and steric properties, potentially enhancing its biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C21H21F3N6O2 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
4-N-benzyl-6-morpholin-4-yl-2-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H21F3N6O2/c22-21(23,24)32-17-8-6-16(7-9-17)26-19-27-18(25-14-15-4-2-1-3-5-15)28-20(29-19)30-10-12-31-13-11-30/h1-9H,10-14H2,(H2,25,26,27,28,29) |
InChI Key |
NRADJCONGQXGKN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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